molecular formula C17H16Cl2FNO2 B1364988 N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

Cat. No.: B1364988
M. Wt: 356.2 g/mol
InChI Key: MYQUBZRSPZJQTF-UHFFFAOYSA-N
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Description

N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine is a complex organic compound with a unique structure that combines a fluoropropoxy group, a benzenecarbaldehyde moiety, and a dichlorobenzyl oxime

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine typically involves multiple steps. One common method starts with the preparation of 4-(3-fluoropropoxy)benzenecarbaldehyde, which is then reacted with 2,4-dichlorobenzyl hydroxylamine to form the oxime. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the aldehyde group results in the formation of carboxylic acids, while reduction of the oxime group leads to the formation of amines .

Scientific Research Applications

N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different pathways and enzymes in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluoropropoxy)benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime
  • N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16Cl2FNO2

Molecular Weight

356.2 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methoxy]-1-[4-(3-fluoropropoxy)phenyl]methanimine

InChI

InChI=1S/C17H16Cl2FNO2/c18-15-5-4-14(17(19)10-15)12-23-21-11-13-2-6-16(7-3-13)22-9-1-8-20/h2-7,10-11H,1,8-9,12H2

InChI Key

MYQUBZRSPZJQTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NOCC2=C(C=C(C=C2)Cl)Cl)OCCCF

Origin of Product

United States

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